molecular formula C24H26N6O3 B12419246 Aurora A inhibitor 2

Aurora A inhibitor 2

Cat. No.: B12419246
M. Wt: 446.5 g/mol
InChI Key: WKBADCPZJIWSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aurora A inhibitor 2 is a small molecule compound designed to selectively inhibit Aurora kinase A, a serine/threonine kinase crucial for cell division and mitosis. Aurora kinase A is often overexpressed in various cancers, making it a significant target for cancer therapy . The inhibition of Aurora kinase A can disrupt mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: Aurora A inhibitor 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .

Scientific Research Applications

Aurora A inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

Aurora A inhibitor 2 exerts its effects by binding to the active site of Aurora kinase A, preventing its phosphorylation and activation. This inhibition disrupts the kinase’s ability to regulate mitosis, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include:

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-[6-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-6-yl]-1H-benzimidazol-2-yl]propanamide

InChI

InChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31)

InChI Key

WKBADCPZJIWSRC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.